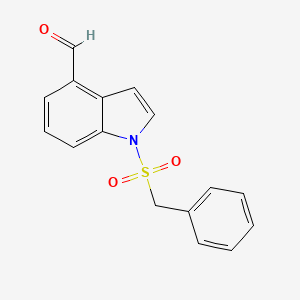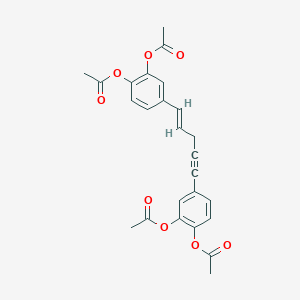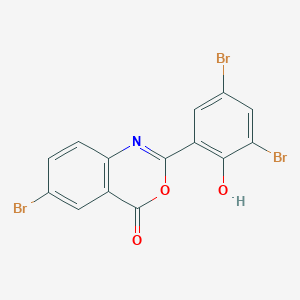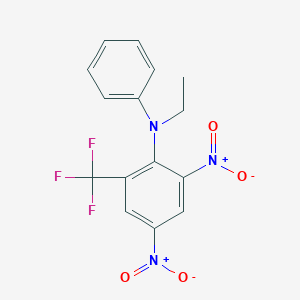
1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a phenylmethanesulfonyl group, and an aldehyde functional group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the sulfonylation of an indole derivative followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethanesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: 1-(Phenylmethanesulfonyl)-1H-indole-4-carboxylic acid.
Reduction: 1-(Phenylmethanesulfonyl)-1H-indole-4-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets. The phenylmethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool for studying biochemical pathways.
Comparaison Avec Des Composés Similaires
Phenylmethanesulfonyl fluoride: A related compound known for its use as a serine protease inhibitor.
Indole-3-carboxaldehyde: Another indole derivative with an aldehyde group, used in various organic syntheses.
Benzylsulfonyl chloride: A compound with a similar sulfonyl group, used in organic synthesis and as a reagent.
Uniqueness: 1-(Phenylmethanesulfonyl)-1H-indole-4-carbaldehyde stands out due to its combination of an indole core, a phenylmethanesulfonyl group, and an aldehyde functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
88246-04-2 |
|---|---|
Formule moléculaire |
C16H13NO3S |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
1-benzylsulfonylindole-4-carbaldehyde |
InChI |
InChI=1S/C16H13NO3S/c18-11-14-7-4-8-16-15(14)9-10-17(16)21(19,20)12-13-5-2-1-3-6-13/h1-11H,12H2 |
Clé InChI |
QEQRQCHJADUVAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=C(C=CC=C32)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)



![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)

![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)




![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)

